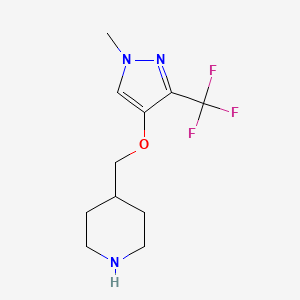
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a complex organic compound notable for its unique structure combining a piperidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine generally involves the following steps:
Formation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole:
Reacting 1-Methylpyrazole with trifluoromethylating agents.
Conditions typically include the use of solvents like DCM (dichloromethane) and reagents such as CF3I (trifluoromethyl iodide).
Coupling with Piperidine:
This pyrazole derivative is then reacted with a piperidine derivative.
Common reagents include alkali metal bases (like NaH or LDA) and transition metal catalysts (such as Pd/C).
Industrial Production Methods:
Industrial-scale production often uses continuous flow reactors for higher yield and efficiency.
Employs more sustainable reagents and conditions, emphasizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to derivatives with increased polarity.
Reduction: Reduction can yield fully saturated analogs, impacting its biological activity.
Substitution: Electrophilic aromatic substitution on the pyrazole ring is feasible with various electrophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO4 or CrO3.
Reduction: Employing reducing agents such as LiAlH4 or H2 with Pd/C.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation produces carboxylic acid derivatives.
Reduction generates fully saturated piperidine derivatives.
Substitution results in various substituted pyrazole derivatives.
Scientific Research Applications
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine finds applications in:
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Acts as a probe in studying enzyme mechanisms and biological pathways.
Medicine:
Potential use in designing new therapeutic agents due to its structural characteristics.
Industry:
Utilized in the development of novel materials and catalysts.
Mechanism of Action
When compared to other similar compounds, 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine stands out due to:
Trifluoromethyl Group: This provides enhanced stability and unique electronic properties.
Combination of Piperidine and Pyrazole: This dual-ring system is not commonly found in many compounds, adding to its uniqueness.
Comparison with Similar Compounds
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperazine
4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yloxy)piperidine
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)piperidine
Properties
IUPAC Name |
4-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O/c1-17-6-9(10(16-17)11(12,13)14)18-7-8-2-4-15-5-3-8/h6,8,15H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYYXDRQKWVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)OCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














